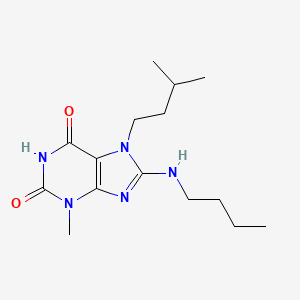

8-(butylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- これは抗ウイルス化合物のクラスに属し、特に単純ヘルペスウイルス(HSV)と水痘帯状疱疹ウイルス(VZV)に対する活性について研究されています。

- ブリブジンは構造的にチミジンと関連しており、複製中にウイルスDNAに組み込まれ、鎖の終結とウイルス複製阻害につながります。

8-(ブチルアミノ)-7-イソペンチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオン: は、合成ヌクレオシドアナログです。

準備方法

- ブリブジンはいくつかの経路で合成できますが、一般的な方法の1つは、5-ブロモ-2,4-ジオキソピリミジン とブチルアミン の反応を伴います。

- 工業生産は通常、大規模な化学合成を伴い、収率と純度を最適化します。

- 反応条件には、効率的な変換を達成するための溶媒の選択、温度、および触媒が含まれます。

化学反応の分析

- ブリブジンはさまざまな反応を起こします:

求核置換: ブチルアミノ基は置換反応に関与する可能性があります。

酸化と還元: 反応条件に応じて、ブリブジンは酸化または還元される可能性があります。

加水分解: この化合物は特定の条件下で加水分解される可能性があります。

- 一般的な試薬には、ハロアルカン 、還元剤 、および強酸/強塩基 が含まれます。

- 主要な生成物には、官能基が修飾された誘導体が含まれます。

科学研究への応用

抗ウイルス活性: ブリブジンはHSVとVZVに対して有効であることが示されており、ヘルペス感染症の治療に役立ちます。

がん研究: 一部の研究では、がん細胞における抗増殖剤としての可能性を調べています。

薬物動態: 研究者は、吸収、分布、代謝、および排泄を調べています。

ドラッグデリバリー: ブリブジンの特性は、標的型ドラッグデリバリーシステムに利用できる可能性があります。

科学的研究の応用

Antiviral Activity: Brivudine has demonstrated efficacy against HSV and VZV, making it useful in treating herpes infections.

Cancer Research: Some studies explore its potential as an antiproliferative agent in cancer cells.

Pharmacokinetics: Researchers investigate its absorption, distribution, metabolism, and excretion.

Drug Delivery: Brivudine’s properties may be harnessed for targeted drug delivery systems.

作用機序

- ブリブジンは細胞内で活性型であるブリブジン三リン酸 にリン酸化されます。

- これは、ウイルスDNA合成中に天然ヌクレオシドと競合します。

- ウイルスDNAへのブリブジン三リン酸の組み込みにより、鎖の終結につながります。

- 分子標的はウイルスDNAポリメラーゼを含みます。

類似の化合物との比較

- ブリブジンは、HSVとVZVに対する特定の抗ウイルス活性を持つため、ユニークです。

- 類似の化合物には、アシクロビル 、バラシクロビル 、およびファムシクロビル があり、これらもヘルペスウイルスを標的にしますが、作用機序は異なります。

ブリブジンは安全性の考慮事項の対象となるため、使用は医療専門家の指導に従う必要があります。

類似化合物との比較

- Brivudine is unique due to its specific antiviral activity against HSV and VZV.

- Similar compounds include acyclovir , valacyclovir , and famciclovir , which also target herpes viruses but have distinct mechanisms of action.

Remember that Brivudine is subject to safety considerations, and its use should be guided by medical professionals.

特性

分子式 |

C15H25N5O2 |

|---|---|

分子量 |

307.39 g/mol |

IUPAC名 |

8-(butylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

InChI |

InChI=1S/C15H25N5O2/c1-5-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)18-15(22)19(12)4/h10H,5-9H2,1-4H3,(H,16,17)(H,18,21,22) |

InChIキー |

XAURTFKEIWRPHM-UHFFFAOYSA-N |

正規SMILES |

CCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)

![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)

![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)

![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)

![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)

![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

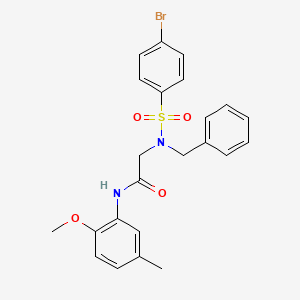

![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)